rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride
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Overview
Description
rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride: is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bicyclo[4.1.0]heptane ring system, an amino group, and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride typically involves multiple steps. One common approach is the bromination of a precursor compound, followed by substitution reactions to introduce the amino group. The final step involves the formation of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its bicyclic structure makes it a valuable tool for investigating the conformational dynamics of biomolecules .
Medicine: In medicine, rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders and other diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The bicyclic structure allows for unique binding interactions, potentially modulating enzyme activity and signaling pathways .
Comparison with Similar Compounds
- rac-tert-butyl (1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate
- rac-tert-butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate
Uniqueness: The presence of the amino group in rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride distinguishes it from its analogs. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it particularly valuable in biological and medicinal chemistry .
Properties
Molecular Formula |
C11H21ClN2O2 |
---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl (1S,6S,7R)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-7-8(6-13)9(7)12;/h7-9H,4-6,12H2,1-3H3;1H/t7-,8+,9+;/m0./s1 |
InChI Key |
JWLADRCFXSOPQG-FZRXOQNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)[C@@H]2N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)C2N.Cl |
Origin of Product |
United States |
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